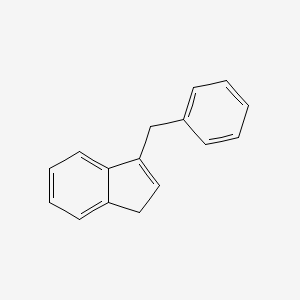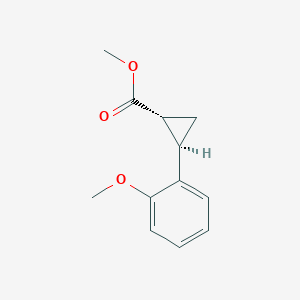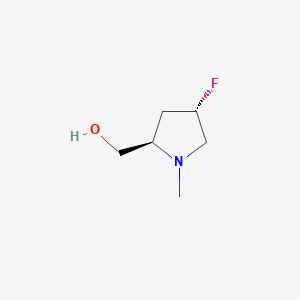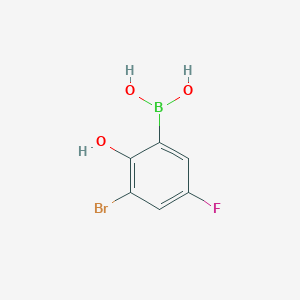
p-Tolyl hydroxysulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Tolyl hydroxysulfamate: is an organic compound derived from toluene, where the hydrogen atom at the para position of the benzene ring is replaced by a hydroxysulfamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Tolyl hydroxysulfamate typically involves the reaction of p-toluidine with hydroxylamine-O-sulfonic acid under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the desired hydroxysulfamate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Tolyl hydroxysulfamate can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine or other reduced forms using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxysulfamate group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonates.
Reduction: Amines, reduced sulfamates.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: p-Tolyl hydroxysulfamate is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds. It serves as a precursor for various functionalized derivatives.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in sulfur metabolism. It is also explored for its antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating infections or metabolic disorders involving sulfur-containing biomolecules.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals, including dyes, agrochemicals, and pharmaceuticals. Its unique reactivity makes it valuable for producing complex molecules.
Mecanismo De Acción
The mechanism of action of p-Tolyl hydroxysulfamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxysulfamate group can form strong hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes involved in sulfur metabolism. This interaction can lead to the inhibition of enzyme activity, thereby exerting its biological effects.
Comparación Con Compuestos Similares
p-Toluenesulfonamide: Similar structure but with a sulfonamide group instead of a hydroxysulfamate group.
p-Toluenesulfonic acid: Contains a sulfonic acid group, differing in reactivity and applications.
p-Tolyl sulfone: Features a sulfone group, used in different chemical reactions and applications.
Uniqueness: p-Tolyl hydroxysulfamate is unique due to the presence of the hydroxysulfamate group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C7H9NO4S |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
(4-methylphenyl) N-hydroxysulfamate |
InChI |
InChI=1S/C7H9NO4S/c1-6-2-4-7(5-3-6)12-13(10,11)8-9/h2-5,8-9H,1H3 |
Clave InChI |
GULPUVIAIOOMSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OS(=O)(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


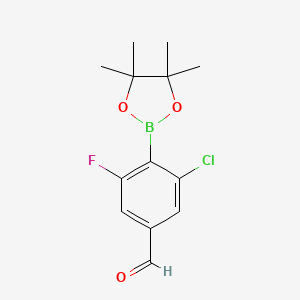

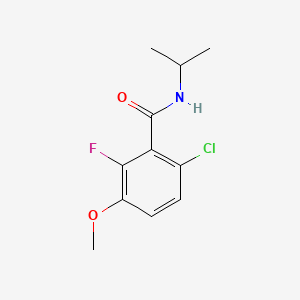
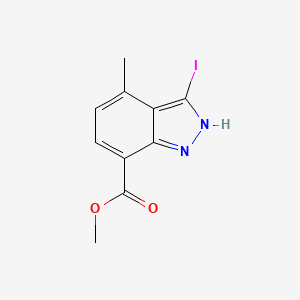
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14033395.png)
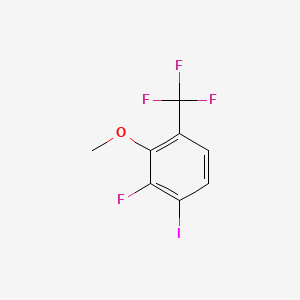
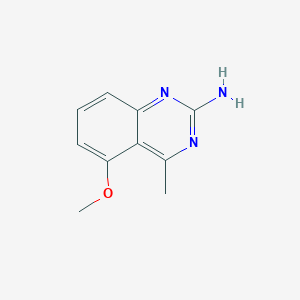

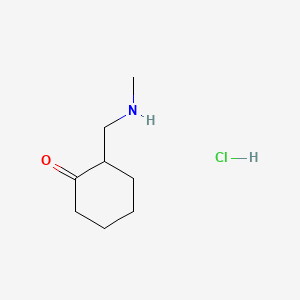
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
